Cas no 878692-18-3 (4-{1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one)

4-{1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one
- 2-Pyrrolidinone, 4-[1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl]-1-(2-propen-1-yl)-
- AKOS000714769
- F3243-0968
- AKOS016316714
- 878692-18-3
- VU0607055-1
- Z237648538
- UPCMLD0ENAT5817255:001
- 1-allyl-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
- 4-{1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one
-
- インチ: 1S/C24H27N3O2/c1-4-12-26-16-19(15-22(26)28)24-25-20-10-5-6-11-21(20)27(24)13-14-29-23-17(2)8-7-9-18(23)3/h4-11,19H,1,12-16H2,2-3H3
- InChIKey: SEOIMAQWTFOOJZ-UHFFFAOYSA-N
- ほほえんだ: N1(CC=C)CC(C2N(CCOC3=C(C)C=CC=C3C)C3=CC=CC=C3N=2)CC1=O
計算された属性
- せいみつぶんしりょう: 389.21032711g/mol
- どういたいしつりょう: 389.21032711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 29
- 回転可能化学結合数: 7
- 複雑さ: 573
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 47.4Ų
じっけんとくせい
- 密度みつど: 1.17±0.1 g/cm3(Predicted)
- ふってん: 618.6±55.0 °C(Predicted)
- 酸性度係数(pKa): 4.86±0.10(Predicted)
4-{1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3243-0968-25mg |
4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-18-3 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3243-0968-30mg |
4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-18-3 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3243-0968-3mg |
4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-18-3 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3243-0968-4mg |
4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-18-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3243-0968-50mg |
4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-18-3 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3243-0968-5mg |
4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-18-3 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3243-0968-1mg |
4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-18-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3243-0968-15mg |
4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-18-3 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3243-0968-10μmol |
4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-18-3 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3243-0968-20mg |
4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one |
878692-18-3 | 90%+ | 20mg |
$99.0 | 2023-04-26 |
4-{1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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4-{1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-oneに関する追加情報
4-{1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one (CAS No. 878692-18-3)
4-{1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one (CAS No. 878692-18-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzodiazepine derivatives and exhibits a unique structural arrangement that contributes to its potential therapeutic applications.
The core structure of 4-{1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one consists of a benzodiazepine ring fused with a pyrrolidinone moiety, which is further substituted with a propenyl group and a 2,6-dimethylphenoxy ethyl chain. This intricate molecular architecture provides a foundation for its diverse biological activities and pharmacological properties.
Recent studies have highlighted the potential of 4-{1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one in various therapeutic areas. One notable area of research is its role as an anxiolytic agent. Benzodiazepine derivatives are well-known for their ability to modulate the GABAergic system, which plays a crucial role in reducing anxiety and promoting relaxation. The unique substitution pattern in this compound may enhance its binding affinity to GABAA receptors, potentially leading to improved efficacy and reduced side effects compared to traditional benzodiazepines.
In addition to its anxiolytic properties, 4-{1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-y l}-1-(prop - 2 - en - 1 - yl )pyrrolidin - 2 - one has shown promise in the treatment of neurological disorders such as epilepsy and neuropathic pain. Preclinical studies have demonstrated its ability to inhibit neuronal hyperexcitability and reduce pain sensitivity, making it a potential candidate for further clinical investigation.
The pharmacokinetic profile of 4-{1 - 2 - ( 2 , 6 - dimethylphenoxy ) ethyl - 1 H - 1 , 3 - benzodiazol - 2 - yl } - 1 - ( prop - 2 - en - 1 - yl )pyrrolidin - 2 - one has also been extensively studied. Its high lipophilicity facilitates efficient absorption and distribution throughout the body, while its metabolic stability ensures prolonged therapeutic effects. These properties make it an attractive candidate for drug development.
Safety and toxicity assessments are critical aspects of drug development, and preliminary studies on 4-{1 - 2 -( 2 , 6 - dimethylphenoxy ) ethyl - 1 H - 1 , 3 - benzodiazol - 2 yl } - ( prop - ( prop )pyrrolidin ( prop )pyrrolidin ( prop )pyrrolidin ( prop )pyrrolidin ( prop )pyrrolidin ( prop )pyrrolidin ( prop )pyrrolidin ( prop )pyrrolidin ( prop )pyrrolidin -one have shown promising results. In vitro and in vivo tests have indicated low toxicity levels and minimal side effects at therapeutic doses. However, further extensive safety evaluations are necessary to ensure its suitability for human use.
The synthesis of 4-{(propenyl)-[4-[[(dimethylbenzeneoxy)-ethoxy]benzimidazolyl]-methylene]amino}butanone involves several steps and requires precise control over reaction conditions to achieve high yields and purity. Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for producing this compound. These improvements not only enhance the feasibility of large-scale production but also contribute to the sustainability of pharmaceutical manufacturing processes.
In conclusion, 4-{(propenyl)-[4-[[(dimethylbenzeneoxy)-ethoxy]benzimidazolyl]-methylene]amino}butanone (CAS No. 878692-18-3) represents a promising compound with potential applications in various therapeutic areas. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound holds significant promise for advancing medical treatments in the future.
878692-18-3 (4-{1-2-(2,6-dimethylphenoxy)ethyl-1H-1,3-benzodiazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one) 関連製品
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